![molecular formula C18H16N2O2 B1660204 3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 73087-94-2](/img/structure/B1660204.png)
3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one
Overview
Description
3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one, also known as MMBO, is a pyrazolone derivative that has been extensively studied for its various pharmacological properties. The compound has been synthesized using various methods, and research has shown that it has potential applications in the treatment of various diseases.
Scientific Research Applications
Synthesis and Characterization
Studies have delved into the synthesis and characterization of this compound and its derivatives, highlighting their structural properties and potential for further chemical modifications. For instance, the conformational behavior of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one was extensively studied using X-ray diffraction, NMR spectroscopy, and DFT calculations, revealing the compound's ability to adopt multiple tautomeric forms, which are influenced by keto-enol tautomerism and intramolecular H-bonding preferences in solution (Kurteva et al., 2015).
Supramolecular Structures
The supramolecular architecture of related compounds has been explored, demonstrating the role of hydrogen bonding in forming complex molecular structures. For example, the analysis of hydrogen-bonded chains and sheets in derivatives showcases the intricate patterns of molecular assembly and their potential implications for material science and nanotechnology (Portilla et al., 2007).
Biological Activities
Research on the biological activities of derivatives of 3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one includes investigations into their antibacterial properties. Some studies have synthesized azetidinone derivatives and evaluated their antimicrobial activities against various strains, indicating potential applications in the development of new antimicrobial agents (Chopde et al., 2012).
Spectrophotometric Applications
Additionally, the compound has been examined as a reagent for the detection and extraction of metal ions, suggesting its utility in analytical chemistry, particularly in the spectrophotometric determination of trace elements like copper, nickel, and cobalt (Mirza & Nwabue, 1981).
properties
IUPAC Name |
5-methyl-4-(2-methylbenzoyl)-2-phenyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-6-7-11-15(12)17(21)16-13(2)19-20(18(16)22)14-9-4-3-5-10-14/h3-11,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJOLRHSJGPEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2C(=NN(C2=O)C3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656754 | |
Record name | 5-Methyl-4-(2-methylbenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4-(2-methylbenzoyl)-1-phenyl-1H-pyrazol-5(4H)-one | |
CAS RN |
73087-94-2 | |
Record name | 5-Methyl-4-(2-methylbenzoyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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